REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([Cl:16])[C:14]=1[NH2:15])C(OCC(C)C)=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:12]=[C:13]([Cl:16])[C:14]=1[NH2:15]
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OCC(C)C)C=C(C1N)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 250° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction gas
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
was continuously removed
|
Type
|
TEMPERATURE
|
Details
|
to maintain a pressure of about 40 bar
|
Type
|
DISTILLATION
|
Details
|
The product was recovered by steam distillation
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |